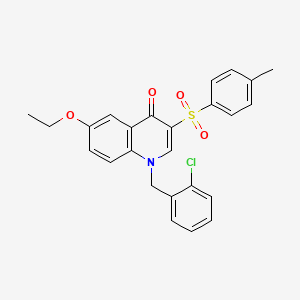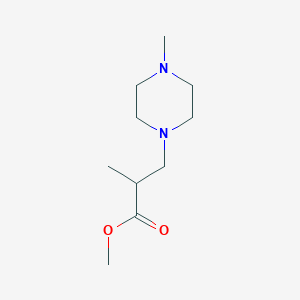
Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate” is a chemical compound with the molecular formula C10H20N2O2 . It has a molecular weight of 200.27800 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring attached to a propanoate group . The exact structure would require more specific information or experimental data.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 200.27800 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified .Aplicaciones Científicas De Investigación
Structural Modifications and Binding Properties
- Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate, when modified, can act as a potent and selective agonist, influencing binding and functional activity in pharmaceutical research. Specifically, altering the phenyl ring of the phenyloxazole moiety with a 4-pyridyl group or a 4-methylpiperazine enhances solubility and retains potent agonistic properties (Collins et al., 1998).
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of novel dipeptides and macrocyclic peptides, demonstrating its role in creating diverse molecular structures for potential pharmaceutical applications (Yamashita et al., 2009).
Antiproliferative and Antimicrobial Activities
- Derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, highlighting its potential in cancer research. Additionally, these compounds have shown antimicrobial activities, expanding their scope in medicinal chemistry (Božić et al., 2017).
Crystal Structure and Molecular Interaction Studies
- Research on uracil derivatives of the compound has provided insights into its crystal structure and molecular interactions, which is critical for understanding its pharmaceutical potential (Yao et al., 2013).
Synthesis of Key Precursors for Pharmaceuticals
- The compound plays a role in the synthesis of key precursors for significant pharmaceuticals like imatinib, illustrating its importance in the drug development process (Koroleva et al., 2012).
Stereochemical Analysis and Geometric Characterization
- Stereochemical studies of this compound derivatives offer valuable information on molecular geometry and interactions, essential for designing more effective drugs (Hartung et al., 2003).
Safety and Hazards
Specific safety and hazard information for “Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate” is not available in the sources I found. General safety measures for handling chemical compounds should be followed, including avoiding ingestion and inhalation, and using personal protective equipment .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(10(13)14-3)8-12-6-4-11(2)5-7-12/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGSKFUJWKNKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

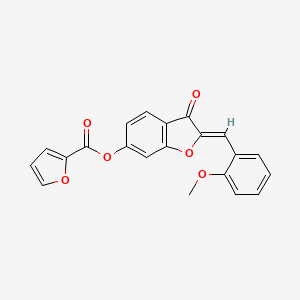
![N-[1-(2-Methylpyrimidin-4-yl)ethyl]prop-2-enamide](/img/structure/B2910795.png)
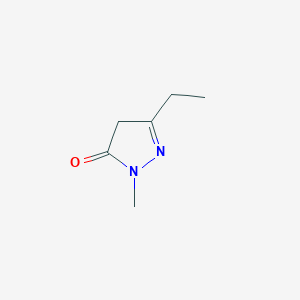

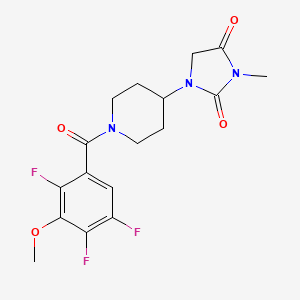
![7-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzofuran-2-carboxamide](/img/structure/B2910799.png)
![Ethyl 4-[[2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2910801.png)
![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-ethyl-2-[(Z)-ethylimino]-4-oxo-thiazolidin-5-yl}-acetamide](/img/structure/B2910804.png)
![ethyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2910805.png)
![Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2910808.png)
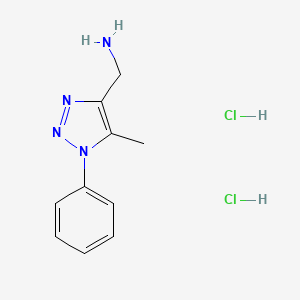
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2910810.png)

